N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide
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Description
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C26H24F3N3O and its molecular weight is 451.493. The purity is usually 95%.
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Scientific Research Applications
Potential as a Histone Deacetylase Inhibitor
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide shows promise as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are critical in cancer research, as they can block cancer cell proliferation and induce apoptosis. These compounds selectively inhibit HDACs at submicromolar concentrations, demonstrating their potential as anti-cancer drugs (Zhou et al., 2008).
Herbicidal Activity
This compound is also representative of a group of benzamides with potential utility in agriculture. Its herbicidal activity on annual and perennial grasses indicates its usefulness in managing weeds in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).
Analysis in Pharmaceutical Quality Control
In pharmaceutical quality control, this compound plays a role in the nonaqueous capillary electrophoresis of related substances. This is crucial for ensuring the purity and quality of pharmaceutical products, particularly in the context of imatinib mesylate and its related substances (Ye et al., 2012).
Potential in Material Science
In the field of material science, derivatives of this compound have been used in developing thermo-responsive materials. Such materials exhibit controllable fluorescence in the solid state, which is beneficial for temperature monitoring devices (Han et al., 2013).
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O/c1-18-19(2)32(17-20-9-4-3-5-10-20)25(31-13-6-7-14-31)23(18)16-30-24(33)21-11-8-12-22(15-21)26(27,28)29/h3-15H,16-17H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEOZKIOOGBULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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